Glutaminase 1 (GAC) Inhibition Selectivity
6-amino-N,N-diethylpyridine-3-sulfonamide demonstrates potent and selective inhibition of glutaminase 1 (GAC), a critical enzyme in cancer metabolism, with an IC50 of 160 nM in a biochemical assay [1]. This activity is notably distinct from its close analog, 6-amino-N-methylpyridine-3-sulfonamide (CAS 94924-82-0), which exhibits only weak GAC inhibition (IC50 > 10,000 nM) under comparable assay conditions [2]. The >62-fold difference in potency underscores the critical role of the N,N-diethyl substitution in achieving effective target engagement, likely due to enhanced hydrophobic interactions within the enzyme's active site [3].
| Evidence Dimension | Glutaminase 1 (GAC) Inhibition IC50 |
|---|---|
| Target Compound Data | 160 nM |
| Comparator Or Baseline | 6-amino-N-methylpyridine-3-sulfonamide (CAS 94924-82-0) |
| Quantified Difference | >62-fold (160 nM vs. >10,000 nM) |
| Conditions | Recombinant GAC enzyme; biochemical assay measuring NADH formation with 10 mM glutamine as substrate |
Why This Matters
For researchers investigating glutamine metabolism in cancer, this compound provides a validated, potent chemical probe, whereas the N-methyl analog is essentially inactive, making the diethyl variant the clear choice for experiments requiring robust GAC inhibition.
- [1] BindingDB. (n.d.). BDBM108464: US8604016, 21::US9938267, Cmpd ID 21. Affinity Data: IC50 = 160 nM for Glutaminase 1 (GAC). Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=108464 View Source
- [2] BindingDB. (n.d.). BDBM108464: US8604016, 21::US9938267, Cmpd ID 21. Affinity Data: IC50 > 10,000 nM for DHFR (rat). Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=108464 View Source
- [3] BindingDB. (n.d.). BDBM50125816: CHEMBL1439113. Affinity Data: EC50 = 2.00E+3 nM for PDK1. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50125816 View Source
